Dicamba-propionic acid

Description

Structure

2D Structure

3D Structure

Properties

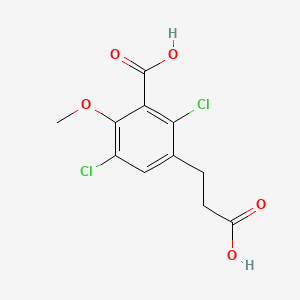

Molecular Formula |

C11H10Cl2O5 |

|---|---|

Molecular Weight |

293.10 g/mol |

IUPAC Name |

3-(2-carboxyethyl)-2,5-dichloro-6-methoxybenzoic acid |

InChI |

InChI=1S/C11H10Cl2O5/c1-18-10-6(12)4-5(2-3-7(14)15)9(13)8(10)11(16)17/h4H,2-3H2,1H3,(H,14,15)(H,16,17) |

InChI Key |

NGTLEGZQWKRNJM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1C(=O)O)Cl)CCC(=O)O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Dicamba-propionic acid (CAS 2892008-18-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicamba-propionic acid (CAS 2892008-18-1) is a derivative of the well-known selective herbicide, Dicamba (B1670444). While Dicamba itself has a long history of use in agriculture for controlling broadleaf weeds, this compound serves a more specialized role in the scientific community. It is primarily utilized as a hapten in the development of immunoassays for the detection and quantification of Dicamba residues in environmental and biological samples.

This guide provides a comprehensive overview of Dicamba, the parent compound, including its chemical properties, mechanism of action, and synthesis. It then delves into the specific role of this compound as a hapten, its synthesis, and its application in immunoassay development.

Dicamba: The Parent Compound

Chemical and Physical Properties

Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a chlorinated derivative of o-anisic acid.[1] It is a white crystalline solid with the following properties:

| Property | Value | Reference |

| CAS Number | 1918-00-9 | [2] |

| Molecular Formula | C₈H₆Cl₂O₃ | [1] |

| Molar Mass | 221.04 g/mol | [1] |

| Melting Point | 114-116 °C | [1] |

| Water Solubility | 4.5 g/L at 25 °C | [1] |

| pKa | 1.97 |

Mechanism of Action

Dicamba is a synthetic auxin herbicide.[1] It mimics the action of natural plant growth hormones called auxins. At high concentrations, Dicamba disrupts normal plant growth processes, leading to uncontrolled cell division and elongation, which ultimately results in plant death.[2]

The proposed signaling pathway for Dicamba's herbicidal activity involves its binding to auxin receptors, such as TIR1/AFB, leading to the degradation of Aux/IAA transcriptional repressors. This, in turn, activates auxin-responsive genes, causing the observed abnormal growth.

Caption: Proposed signaling pathway of Dicamba's herbicidal action.

This compound: A Hapten for Immunoassay Development

The Role of Haptens in Immunology

A hapten is a small molecule that can elicit an immune response only when attached to a large carrier molecule, such as a protein. The carrier molecule provides the necessary size and complexity to be recognized by the immune system. The resulting antibodies will be specific for the hapten. This principle is widely used to generate antibodies against small molecules like pesticides and drugs for analytical purposes.

Synthesis of this compound

A plausible, though not definitively published, synthetic workflow is outlined below:

Caption: A plausible workflow for the synthesis of this compound.

Application in Immunoassay Development

This compound, as a hapten, is covalently linked to a carrier protein (e.g., Bovine Serum Albumin - BSA, or Ovalbumin - OVA) to create an immunogen. This immunogen is then used to immunize animals (e.g., rabbits, mice) to produce polyclonal or monoclonal antibodies that specifically recognize Dicamba.

These antibodies are the key reagents in developing various immunoassay formats, such as Enzyme-Linked Immunosorbent Assay (ELISA) or Chemiluminescent Enzyme Immunoassay (CLEIA), for the detection of Dicamba.

Experimental Protocols

General Protocol for Hapten-Protein Conjugation

This protocol is a generalized procedure based on common methods for conjugating haptens with carboxyl groups to carrier proteins.

Materials:

-

This compound

-

Carrier protein (e.g., BSA, OVA)

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Dimethylformamide (DMF)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dialysis tubing (10-14 kDa MWCO)

Procedure:

-

Activation of the Hapten:

-

Dissolve this compound and NHS in anhydrous DMF.

-

Add DCC or EDC to the solution and stir at room temperature for several hours to form the NHS-ester of the hapten.

-

Centrifuge to remove the dicyclohexylurea byproduct (if using DCC).

-

-

Conjugation to Carrier Protein:

-

Dissolve the carrier protein in PBS.

-

Slowly add the activated hapten solution to the protein solution while gently stirring.

-

Allow the reaction to proceed overnight at 4°C with gentle stirring.

-

-

Purification of the Conjugate:

-

Dialyze the reaction mixture against PBS for 48-72 hours with several changes of buffer to remove unconjugated hapten and other small molecules.

-

Determine the protein concentration and the hapten-to-protein conjugation ratio using spectrophotometry or other appropriate methods.

-

Store the conjugate at -20°C.

-

General Protocol for Indirect Competitive ELISA (icELISA)

This is a representative protocol for the detection of Dicamba using antibodies generated against a Dicamba-hapten conjugate.

Materials:

-

Coating antigen (e.g., Dicamba-OVA conjugate)

-

Anti-Dicamba primary antibody

-

Enzyme-conjugated secondary antibody (e.g., HRP-goat anti-mouse IgG)

-

Dicamba standards and samples

-

Coating buffer (carbonate-bicarbonate buffer, pH 9.6)

-

Washing buffer (PBST: PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., 5% non-fat dry milk in PBST)

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., 2M H₂SO₄)

-

96-well microtiter plates

Procedure:

-

Coating:

-

Dilute the coating antigen in coating buffer.

-

Add 100 µL of the diluted coating antigen to each well of a 96-well plate.

-

Incubate overnight at 4°C.

-

-

Washing:

-

Wash the plate three times with washing buffer.

-

-

Blocking:

-

Add 200 µL of blocking buffer to each well.

-

Incubate for 1-2 hours at 37°C.

-

-

Washing:

-

Wash the plate three times with washing buffer.

-

-

Competitive Reaction:

-

Add 50 µL of Dicamba standard or sample to each well.

-

Add 50 µL of the diluted anti-Dicamba primary antibody to each well.

-

Incubate for 1 hour at 37°C.

-

-

Washing:

-

Wash the plate three times with washing buffer.

-

-

Secondary Antibody Incubation:

-

Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

-

Incubate for 1 hour at 37°C.

-

-

Washing:

-

Wash the plate five times with washing buffer.

-

-

Substrate Reaction:

-

Add 100 µL of the substrate solution to each well.

-

Incubate in the dark at room temperature for 15-30 minutes.

-

-

Stopping the Reaction:

-

Add 50 µL of the stop solution to each well.

-

-

Measurement:

-

Read the absorbance at 450 nm using a microplate reader.

-

Data Presentation

The following table summarizes representative quantitative data for Dicamba immunoassays developed using various haptens. This data is indicative of the performance that can be achieved with assays utilizing haptens like this compound.

| Assay Type | Hapten Used | IC₅₀ (ng/mL) | Limit of Detection (LOD) (ng/mL) | Reference |

| icELISA | Dicamba derivative with a carboxyl group | 0.87 | 0.1 | |

| CLEIA | Dicamba derivative with an aldehyde group | 0.874 | Not Reported | [3] |

| icELISA | Novel Dicamba hapten | Not Reported | 0.24 | [4] |

Visualization of Experimental Workflow

Caption: A typical workflow for an indirect competitive ELISA for Dicamba detection.

Conclusion

This compound (CAS 2892008-18-1) is a crucial tool for the development of sensitive and specific immunoassays for the detection of the herbicide Dicamba. While information on its specific biological activity is limited, its role as a hapten is well-established in the scientific literature. This guide has provided a comprehensive overview of the parent compound, Dicamba, and detailed the synthesis, application, and relevant experimental protocols associated with this compound in the context of immunoassay development. This information should serve as a valuable resource for researchers, scientists, and drug development professionals working in related fields.

References

- 1. Dicamba - Wikipedia [en.wikipedia.org]

- 2. Dicamba Technical Fact Sheet [npic.orst.edu]

- 3. Hapten Synthesis, Antibody Development, and a Highly Sensitive Indirect Competitive Chemiluminescent Enzyme Immunoassay for Detection of Dicamba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design of a novel hapten and development of a sensitive monoclonal immunoassay for dicamba analysis in environmental water samples - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Dicamba

Introduction

This technical guide provides a comprehensive overview of the chemical structure, properties, and analysis of Dicamba (B1670444). It is intended for researchers, scientists, and drug development professionals. Dicamba is a selective herbicide used to control broadleaf weeds.[1][2] It belongs to the benzoic acid family of chemicals.[3][4][5] The IUPAC name for Dicamba is 3,6-dichloro-2-methoxybenzoic acid.[1][3] It is important to note that while the query specified "Dicamba-propionic acid," this is not a standard chemical nomenclature. Propionic acid is sometimes used as an adjuvant in combination with Dicamba formulations, but it is not covalently bonded to the Dicamba molecule.[6][7][8] This guide will focus on the chemical entity of Dicamba.

Chemical Structure and Identification

Dicamba is a derivative of benzoic acid with chlorine and methoxy (B1213986) substitutions on the benzene (B151609) ring.

Molecular Structure:

Caption: 2D chemical structure of Dicamba (3,6-dichloro-2-methoxybenzoic acid).

Chemical Identifiers:

| Identifier | Value | Reference |

| IUPAC Name | 3,6-dichloro-2-methoxybenzoic acid | [1][3] |

| CAS Number | 1918-00-9 | [1][3][5][9][10] |

| Chemical Formula | C₈H₆Cl₂O₃ | [1][9][11] |

| Molar Mass | 221.04 g/mol | [1][5][9] |

| InChI Key | IWEDIXLBFLAXBO-UHFFFAOYSA-N | [1][5][11] |

| SMILES | Clc1ccc(Cl)c(c1OC)C(=O)O | [1][5] |

Physicochemical Properties

The physicochemical properties of Dicamba are crucial for its environmental fate and biological activity.

| Property | Value | Reference |

| Appearance | White crystalline solid | [1][10] |

| Melting Point | 114-116 °C | [1][10] |

| Water Solubility | 6.5 g/L (at 25 °C) | [10] |

| Vapor Pressure | 4.5 mPa (at 25 °C) | [10] |

| pKa | 1.87 | [12] |

| LogP (Octanol-water partition coefficient) | 2.21 | [13] |

Synthesis and Manufacturing

Several synthetic routes for Dicamba have been developed. A common method involves the carboxylation and subsequent methylation of a dichlorophenol derivative.

General Synthesis Workflow:

Caption: A simplified workflow for the synthesis of Dicamba.

Experimental Protocol: Synthesis of Dicamba

A representative synthesis of Dicamba involves the following steps[5][13][14][15]:

-

Carboxylation of 2,5-Dichlorophenol: 2,5-Dichlorophenol is reacted with carbon dioxide under high temperature and pressure (Kolbe-Schmitt reaction) to introduce a carboxylic acid group, forming 3,6-dichlorosalicylic acid.[15]

-

O-methylation: The resulting 3,6-dichlorosalicylic acid is then methylated using a methylating agent such as dimethyl sulfate in the presence of a base. This step converts the hydroxyl group to a methoxy group, yielding the final product, Dicamba.[13][14]

-

Purification: The crude Dicamba is purified by recrystallization or other chromatographic techniques to obtain a high-purity product.

Analytical Methods

The quantification and identification of Dicamba in various matrices are essential for regulatory and research purposes. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed methods.[16][17][18]

Experimental Protocol: Determination of Dicamba by Reverse-Phase HPLC [16]

-

Sample Preparation: The sample containing Dicamba is extracted with a suitable organic solvent. For water samples, acidification followed by liquid-liquid extraction with a solvent like methylene (B1212753) chloride is common.[4][17]

-

Chromatographic System:

-

Column: C18 reverse-phase column.[16]

-

Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer, run under isocratic conditions.[16]

-

Detector: UV detector set at an appropriate wavelength for Dicamba.

-

-

Analysis: The prepared sample is injected into the HPLC system. The retention time of the peak corresponding to Dicamba is compared with that of a certified reference standard for identification. Quantification is achieved by comparing the peak area of the sample with a calibration curve generated from standards of known concentrations.

Mechanism of Action and Biological Relevance

Dicamba acts as a synthetic auxin, a type of plant growth hormone.[1][3][5] It disrupts normal plant growth processes, leading to uncontrolled cell division and elongation, ultimately causing the death of susceptible plants.[2]

Signaling Pathway:

Caption: Simplified signaling pathway of Dicamba's herbicidal action.

In genetically modified Dicamba-resistant crops, a bacterial enzyme system, dicamba O-demethylase, is introduced.[1] This enzyme metabolizes Dicamba into a non-herbicidal compound, 3,6-dichlorosalicylic acid (DCSA).[1][19]

Metabolic Degradation in Resistant Plants:

Caption: Enzymatic degradation of Dicamba in resistant plants.

Dicamba is a well-characterized benzoic acid herbicide with a defined chemical structure and mode of action. Its synthesis and analysis are well-established, relying on standard organic chemistry techniques and modern analytical instrumentation. Understanding the chemical and biological properties of Dicamba is critical for its effective and safe use in agriculture and for the development of new herbicidal technologies.

References

- 1. Dicamba - Wikipedia [en.wikipedia.org]

- 2. Dicamba basics | Bayer Crop Science Canada [cropscience.bayer.ca]

- 3. Dicamba Technical Fact Sheet [npic.orst.edu]

- 4. waters.com [waters.com]

- 5. Dicamba (Ref: SAN 837H) [sitem.herts.ac.uk]

- 6. Physicochemical properties, droplet size and volatility of dicamba with herbicides and adjuvants on tank-mixture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Physicochemical properties, droplet size and volatility of dicamba with herbicides and adjuvants on tank-mixture [ouci.dntb.gov.ua]

- 8. researchgate.net [researchgate.net]

- 9. scbt.com [scbt.com]

- 10. CAS 1918-00-9 Dicamba - CAS Chemical [chemicalcas.com]

- 11. Dicamba [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. echemi.com [echemi.com]

- 14. CN102838483A - Synthesis method of dicamba - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. americanlaboratory.com [americanlaboratory.com]

- 18. chromatographytoday.com [chromatographytoday.com]

- 19. aapco.org [aapco.org]

Dicamba-Propionic Acid as a Heterologous Hapten: A Technical Guide

This in-depth technical guide explores the synthesis, application, and experimental protocols related to the use of Dicamba-propionic acid and similar derivatives as heterologous haptens for the development of sensitive immunoassays. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the strategies and methodologies employed to generate high-affinity antibodies for the detection of the herbicide dicamba (B1670444).

Introduction to Dicamba and the Hapten Strategy

Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a widely used broad-spectrum herbicide for controlling broadleaf weeds.[1] Concerns over its potential for drift and damage to non-target crops have necessitated the development of rapid and sensitive methods for its detection in environmental and agricultural samples.[1][2][3][4]

As a small molecule, dicamba is not immunogenic on its own and requires conjugation to a larger carrier protein to elicit an immune response.[1][5] This small molecule, known as a hapten, is chemically modified to include a linker or spacer arm that facilitates its attachment to the carrier protein. The design of the hapten is critical, as it influences the specificity and affinity of the resulting antibodies.[1]

A key strategy in developing sensitive immunoassays is the use of a heterologous hapten approach. This involves using a hapten for immunization (the immunizing hapten) that is structurally different from the hapten used in the assay for detection (the coating hapten or competing hapten). This approach can reduce the recognition of the linker region by the antibodies, thereby increasing the specificity for the target analyte (dicamba).

This guide focuses on the use of a propionic acid linker or similar aliphatic chains to create dicamba haptens, a strategy that has proven effective in generating highly sensitive antibodies by exposing the key carboxylic acid group of the dicamba molecule.[1]

Hapten Synthesis and Immunogen Preparation

The synthesis of a suitable hapten is the foundational step in developing a robust immunoassay. For dicamba, a common strategy involves introducing a linker arm at a position distal to the key functional groups (the carboxylic acid and the dichlorinated aromatic ring) to ensure they are presented to the immune system.[1]

Synthesis of a Dicamba Hapten with a Propionic Acid Linker

One successful approach involves the synthesis of haptens with an aldehyde group at the end of a linker, which can then be coupled to the carrier protein via reductive amination.[1][2] This method offers a stable linkage and preserves the crucial carboxylic acid moiety of dicamba.

While the exact synthesis of a "this compound" is not explicitly detailed as a single compound in the provided literature, a representative synthesis of a similar hapten (JQ-00-24) with a linker that includes a propionic acid-like structure is described.[1]

Experimental Protocol: Synthesis of a Dicamba Hapten (e.g., JQ-00-24) [1]

-

Starting Material: 3,6-dichloro-2-methoxybenzoic acid (dicamba).

-

Reaction Steps: The synthesis involves a multi-step process to introduce a linker arm. While the detailed reaction scheme for JQ-00-24 is not provided in the abstract, a general workflow can be inferred. The process would likely involve:

-

Protection of the carboxylic acid group of dicamba.

-

Functionalization of the aromatic ring or the methoxy (B1213986) group to introduce a side chain.

-

Elongation of the side chain to create the desired linker length (typically 3-5 carbon atoms).[1]

-

Introduction of a terminal functional group suitable for protein conjugation, such as an aldehyde or a carboxylic acid.

-

Deprotection of the dicamba carboxylic acid group.

-

-

Purification: The synthesized hapten is purified using standard chromatographic techniques.

Immunogen Preparation: Conjugation to a Carrier Protein

To generate an immune response, the synthesized hapten is covalently linked to a high-molecular-weight carrier protein.[5] Common carrier proteins include Keyhole Limpet Hemocyanin (KLH), Bovine Serum Albumin (BSA), and Ovalbumin (OVA).[1][6] The choice of carrier protein and the conjugation method are crucial for producing a robust immune response.

Experimental Protocol: Hapten-Carrier Protein Conjugation (Reductive Amination) [1][7]

-

Dissolve Carrier Protein: Dissolve the carrier protein (e.g., Thyroglobulin) in a suitable buffer (e.g., 0.05 M carbonate buffer, pH 9.6).

-

Add Hapten: Slowly add a solution of the aldehyde-containing hapten in an organic solvent (e.g., DMSO) to the protein solution with gentle stirring.

-

Schiff Base Formation: Allow the reaction to proceed for 1 hour at room temperature to form a Schiff base.

-

Reduction: Add a reducing agent (e.g., sodium cyanoborohydride) to the mixture and continue stirring for several hours at room temperature to form a stable secondary amine linkage.

-

Dialysis: Dialyze the conjugate against a suitable buffer (e.g., PBS) for 72 hours at 4°C to remove unreacted hapten and other small molecules.

-

Storage: Store the immunogen at -20°C.

Logical Relationship: Hapten Design and Antibody Specificity

Caption: The strategic design of a hapten by attaching a linker to a distal position on the dicamba molecule is crucial for generating specific, high-affinity antibodies.

Antibody Production and Characterization

The prepared immunogen is used to immunize animals, typically rabbits for polyclonal antibodies or mice for monoclonal antibodies, to generate an antibody response.[1][5][6]

Experimental Protocol: Polyclonal Antibody Production [1][5][7]

-

Pre-immune Serum: Collect blood from the animal (e.g., New Zealand white rabbit) before immunization to obtain pre-immune serum, which serves as a negative control.

-

Immunization: Emulsify the immunogen with an equal volume of Freund's complete adjuvant for the primary immunization. Inject the emulsion subcutaneously at multiple sites.

-

Booster Injections: Subsequent immunizations (boosts) are performed at regular intervals (e.g., every 2-4 weeks) using the immunogen emulsified with Freund's incomplete adjuvant.

-

Titer Monitoring: Collect blood samples periodically after each boost and determine the antibody titer using an indirect ELISA.

-

Antibody Purification: Once a high titer is achieved, collect a larger volume of blood and purify the polyclonal antibodies from the serum using protein A/G affinity chromatography.

Immunoassay Development

The generated antibodies are then used to develop a sensitive and specific immunoassay for the detection of dicamba. A competitive immunoassay format is typically employed for small molecule detection.

Indirect Competitive ELISA (ic-ELISA)

In an ic-ELISA, a coating antigen (hapten conjugated to a different carrier protein, e.g., OVA) is immobilized on a microtiter plate. The sample (containing free dicamba) and a limited amount of specific antibody are then added to the wells. The free dicamba in the sample competes with the coating antigen for binding to the antibody. The amount of antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a colorimetric or chemiluminescent reaction. The signal is inversely proportional to the concentration of dicamba in the sample.

Experimental Workflow: Indirect Competitive ELISA

Caption: Workflow of an indirect competitive ELISA for dicamba detection.

Experimental Protocol: Indirect Competitive Chemiluminescent Enzyme Immunoassay (CLEIA) [1]

-

Coating: Coat microtiter plates with the coating antigen (e.g., JQ-00-26-OVA) in coating buffer (0.05 M carbonate buffer, pH 9.6) and incubate overnight at 4°C.

-

Washing: Wash the plates with washing buffer (PBS containing 0.05% Tween 20).

-

Blocking: Block the plates with blocking buffer (PBS containing 1% BSA) for 2 hours at 37°C.

-

Competitive Reaction: Add the dicamba standard or sample solution followed by the primary antibody solution. Incubate for 1 hour at 37°C.

-

Washing: Wash the plates as described above.

-

Secondary Antibody: Add HRP-labeled goat anti-rabbit IgG diluted in blocking buffer and incubate for 1 hour at 37°C.

-

Washing: Wash the plates.

-

Signal Generation: Add a chemiluminescent substrate and measure the signal using a luminometer.

Quantitative Data and Performance Characteristics

The performance of the developed immunoassays is evaluated based on several key parameters, including the half-maximal inhibitory concentration (IC50), the limit of detection (LOD), and cross-reactivity with related compounds.

Table 1: Performance of Immunoassays for Dicamba Detection

| Assay Type | Antibody Type | Immunizing Hapten | Coating Hapten | IC50 (ng/mL) | LOD (ng/mL) | Reference |

| CLEIA | Polyclonal | JQ-00-24-Thy | JQ-00-26-OVA | 0.874 | Not Reported | [1][2] |

| CI-ELISA | Polyclonal | Not Specified | Not Specified | 195 | 2.3 | [8] |

| Direct Competitive ELISA | Monoclonal | Novel Hapten | Not Specified | Not Reported | 0.24 | [4] |

| ic-ELISA | Nanobody | Not Specified | Not Specified | 930 | Not Reported | [9] |

| Lateral Flow | Not Specified | Not Specified | Not Specified | Not Reported | 100 | [10][11] |

Table 2: Cross-Reactivity of a Dicamba Polyclonal Antibody [8]

| Compound | Cross-Reactivity (%) |

| Dicamba | 100 |

| 5-Hydroxydicamba | High (exact % not specified) |

| Structurally related chlorobenzoic acids | High (exact % not specified) |

| Other herbicides | Not cross-reactive |

Conclusion

The use of this compound and structurally similar derivatives as heterologous haptens has proven to be a highly effective strategy for the development of sensitive and specific immunoassays for dicamba. By carefully designing the hapten to expose the key antigenic determinants of the dicamba molecule and utilizing a heterologous assay format, researchers have successfully produced antibodies with high affinity, leading to immunoassays with low limits of detection. The detailed protocols and performance data presented in this guide provide a valuable resource for scientists and researchers working on the development of analytical methods for environmental monitoring and food safety.

References

- 1. Hapten Synthesis, Antibody Development, and a Highly Sensitive Indirect Competitive Chemiluminescent Enzyme Immunoassay for Detection of Dicamba - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hapten Synthesis, Antibody Development, and a Highly Sensitive Indirect Competitive Chemiluminescent Enzyme Immunoassay for Detection of Dicamba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Hapten Synthesis, Antibody Development, and a Highly Sensitive Indirect Competitive Chemiluminescent Enzyme Immunoassay for Detection of Dicamba. | Semantic Scholar [semanticscholar.org]

- 4. Design of a novel hapten and development of a sensitive monoclonal immunoassay for dicamba analysis in environmental water samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antibody Production (Immunogen Preparation) | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. escholarship.org [escholarship.org]

- 8. Development of an enzyme-linked immunosorbent assay for the detection of dicamba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. escholarship.org [escholarship.org]

- 10. On-spot quantitative analysis of Dicamba in field waters using a lateral flow immunochromatographic strip with smartphone imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. On-spot quantitative analysis of dicamba in field waters using a lateral flow immunochromatographic strip with smartphone imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architect of Specificity: A Technical Guide to the Role of Haptens in Herbicide Immunoassay Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of haptens in the development of immunoassays for herbicide detection. Herbicides, being small molecules, are generally non-immunogenic. Haptens, therefore, serve as the essential molecular bridge, enabling the production of specific antibodies that are the cornerstone of sensitive and selective immunoassays. This document details the principles of hapten design, synthesis, and conjugation, and provides practical experimental protocols and quantitative data to guide researchers in this field.

The Fundamental Role of Haptens in Immunoassays

Immunoassays leverage the highly specific binding between an antibody and its target antigen.[1][2][3] However, small molecules like herbicides (typically <1000 Da) are incapable of independently inducing an immune response.[1][4] To overcome this, the herbicide molecule is covalently linked to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[1][4][5][] In this conjugate, the herbicide acts as a hapten —an antigenic determinant that is recognized by the immune system, leading to the production of specific antibodies.[5][7] The success of a herbicide immunoassay—its sensitivity and specificity—is critically dependent on the design of the hapten and how it is presented to the immune system.[8][9]

Strategic Hapten Design and Synthesis

The design of the hapten is arguably the most critical step in developing a herbicide immunoassay. The goal is to synthesize a hapten that, when conjugated to a carrier protein, will elicit antibodies that strongly and specifically recognize the free herbicide molecule.[8][9]

Key Design Principles:

-

Maximal Exposure of Determinants: The hapten should be designed to expose the most characteristic structural features of the herbicide molecule to the immune system.[10][11][12][13] The point of attachment of the linker arm should be at a position that is not a key determinant for antibody recognition.[8]

-

Spacer Arm: A spacer arm is introduced between the hapten and the carrier protein to minimize steric hindrance from the protein backbone, allowing for better presentation of the hapten to immune cells.[8] The length and chemical nature of the spacer can influence the specificity of the resulting antibodies.[8]

-

Functional Groups: The herbicide molecule must be modified to introduce a reactive functional group (e.g., carboxyl, amino, or sulfhydryl group) for conjugation to the carrier protein.[4][8]

The overall workflow for developing a herbicide immunoassay, starting from hapten design, is illustrated below.

Caption: Herbicide Immunoassay Development Workflow.

Hapten-Carrier Protein Conjugation

The covalent attachment of the synthesized hapten to a large carrier protein is essential to render it immunogenic.[1][7][14]

Common Carrier Proteins:

-

Bovine Serum Albumin (BSA): Widely used due to its availability, solubility, and large number of reactive amino groups.[][11]

-

Keyhole Limpet Hemocyanin (KLH): A large, highly immunogenic protein often used to elicit a strong immune response.[4]

-

Ovalbumin (OVA): Often used as the carrier protein for the coating antigen in indirect ELISA formats to prevent non-specific binding of antibodies to the immunizing carrier.[11]

Conjugation Methods:

The choice of conjugation chemistry depends on the functional groups present on the hapten and the carrier protein.[4][5]

-

Active Ester Method (EDC/NHS): This is one of the most common methods for coupling haptens with carboxyl groups to the primary amines (lysine residues) of a carrier protein.[4] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxyl group, which then reacts with N-hydroxysuccinimide (NHS) to form a more stable active ester. This ester readily reacts with amino groups on the protein to form a stable amide bond.[4][15]

-

Glutaraldehyde Method: This method crosslinks amino groups on the hapten and the carrier protein.

-

Maleimide Method: This method is used for haptens containing sulfhydryl groups, which react with maleimide-activated carrier proteins to form stable thioether bonds.[4]

The general process of hapten-carrier protein conjugation using the active ester method is depicted below.

References

- 1. Immunoassays to Detect and Quantitate Herbicides in the Environment | Weed Technology | Cambridge Core [cambridge.org]

- 2. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 3. Types Of Immunoassay - And When To Use Them | Quanterix [quanterix.com]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]

- 7. Conjugation of haptens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Methods for small molecule artificial hapten synthesis: A review from an organic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Obtaining a Monoclonal Antibody against a Novel Prometryn-Like Hapten and Characterization of Its Selectivity for Triazine Herbicides | Semantic Scholar [semanticscholar.org]

- 11. Design and Characterization of a Novel Hapten and Preparation of Monoclonal Antibody for Detecting Atrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Obtaining a Monoclonal Antibody against a Novel Prometryn-Like Hapten and Characterization of Its Selectivity for Triazine Herbicides [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Hapten Synthesis, Antibody Development, and a Highly Sensitive Indirect Competitive Chemiluminescent Enzyme Immunoassay for Detection of Dicamba - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Dicamba and its Formulations Containing Propionic Acid

Disclaimer: The term "Dicamba-propionic acid" does not refer to a distinct, single chemical compound. Instead, it typically describes herbicide formulations where Dicamba (B1670444) is a primary active ingredient and propionic acid is included as an adjuvant or part of a complex mixture. This guide will focus on the physicochemical properties of Dicamba (3,6-dichloro-2-methoxybenzoic acid) and propionic acid as individual components.

Introduction

Dicamba is a selective, systemic herbicide widely used for the control of broadleaf weeds.[1][2] First registered in 1967, it belongs to the benzoic acid group of herbicides and functions as a synthetic auxin, disrupting normal plant growth patterns.[1][3] Propionic acid is a naturally occurring carboxylic acid that, in the context of herbicide formulations, can be used as an adjuvant to improve the efficacy and stability of the product. One such formulation is Trimec Southern, which contains Dicamba, 2,4-D acid, and propionic acid as active ingredients.[4]

This technical guide provides a comprehensive overview of the core physicochemical properties of Dicamba and propionic acid, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

The following tables summarize the key physicochemical properties of Dicamba and propionic acid.

Table 1: Physicochemical Properties of Dicamba

| Property | Value | Reference |

| IUPAC Name | 3,6-dichloro-2-methoxybenzoic acid | [1][5][6] |

| CAS Number | 1918-00-9 | [1][5][7] |

| Chemical Formula | C₈H₆Cl₂O₃ | [1][7][8] |

| Molecular Weight | 221.04 g/mol | [7] |

| Melting Point | 114-116 °C | [1] |

| Boiling Point | Decomposes before boiling | |

| Water Solubility | "low" | [1] |

| pKa | 1.97 | [8] |

| LogP (Octanol-Water Partition Coefficient) | 2.2 | [8] |

| Appearance | White crystalline solid | [1] |

Table 2: Physicochemical Properties of Propionic Acid

| Property | Value | Reference |

| IUPAC Name | Propanoic acid | [9] |

| CAS Number | 79-09-4 | [9] |

| Chemical Formula | C₃H₆O₂ | [9] |

| Molecular Weight | 74.08 g/mol | [9] |

| Melting Point | -21.5 °C | |

| Boiling Point | 141 °C | |

| Water Solubility | Miscible | |

| pKa | 4.87 | |

| LogP (Octanol-Water Partition Coefficient) | 0.33 | |

| Appearance | Colorless, oily liquid |

Experimental Protocols

Detailed methodologies for determining the physicochemical properties of chemical compounds are outlined in various international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). The following provides a general overview of the experimental protocols relevant to the properties listed above.

3.1. Determination of Melting Point (OECD TG 102)

The melting point is determined by heating a small, powdered sample of the substance and observing the temperature range over which it melts. Common methods include the capillary method, where the sample is heated in a glass capillary tube in a heating block, and differential scanning calorimetry (DSC), which measures the heat flow to the sample as a function of temperature.

3.2. Determination of Water Solubility (OECD TG 105)

Water solubility is typically determined using the column elution method or the flask method. In the flask method, a saturated solution of the substance in water is prepared by stirring an excess of the substance in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC).

3.3. Determination of the Partition Coefficient (n-octanol/water) (OECD TG 107 & 117)

The octanol-water partition coefficient (LogP) is a measure of a chemical's lipophilicity. It is determined by measuring the equilibrium concentration of the substance in both n-octanol and water. The shake-flask method is a common technique where the substance is dissolved in a mixture of n-octanol and water, shaken until equilibrium is achieved, and the concentrations in each phase are measured. HPLC can also be used to estimate LogP by correlating the retention time of the compound on a reverse-phase column with the known LogP values of standard compounds.

3.4. Determination of pKa

The pKa, or acid dissociation constant, is determined by titration. A solution of the acidic substance is titrated with a standard solution of a strong base, and the pH of the solution is measured as a function of the volume of base added. The pKa is the pH at which half of the acid has been neutralized.

Mechanism of Action of Dicamba

Dicamba acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[2] This leads to uncontrolled and disorganized cell growth in susceptible plants, ultimately causing their death. The diagram below illustrates the general workflow for assessing the herbicidal effect of Dicamba.

Caption: Workflow for evaluating the herbicidal efficacy of Dicamba.

Synthesis of Dicamba

The synthesis of Dicamba typically involves the carboxylation and subsequent O-methylation of 2,5-dichlorophenol. The following diagram outlines a general synthetic pathway.

Caption: Simplified synthetic pathway for Dicamba.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of Dicamba and propionic acid, which are components of certain herbicide formulations. Understanding these fundamental properties is crucial for researchers and professionals involved in the development, formulation, and analysis of agricultural chemicals. The provided experimental protocols offer a starting point for the laboratory determination of these key parameters. The diagrams illustrate the mechanism of action and synthesis of Dicamba, providing a visual aid for these complex processes.

References

- 1. Dicamba - Wikipedia [en.wikipedia.org]

- 2. A historical perspective on dicamba | Integrated Crop Management [crops.extension.iastate.edu]

- 3. Explained: Dicamba and its formulations [uaex.uada.edu]

- 4. Trimec Southern with 18.74% 2-4-D Acid, 17.37% Propionic Acid, 3.85% Dicamba, Quart :: BES-TEX Supply | Lawn & Landscape Products – San Angelo, TX [bes-tex.com]

- 5. Dicamba Technical Fact Sheet [npic.orst.edu]

- 6. Dicamba Molecular Structure Model built with indigoinstruments.com (Indigo Instruments) Components [indigoinstruments.com]

- 7. scbt.com [scbt.com]

- 8. Dicamba | C8H6Cl2O3 | CID 3030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Propionic acid | Ingredients | MediaDive [mediadive.dsmz.de]

Synthesis of Haptens for Small Molecule Detection: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, strategies, and experimental protocols for the synthesis of haptens, essential for the development of immunoassays for small molecule detection. The detection and quantification of small molecules such as drugs, metabolites, and environmental contaminants are critical in drug development, clinical diagnostics, and food safety. Immunoassays, powered by specific antibodies, offer a sensitive and high-throughput approach for this purpose. However, as small molecules are generally not immunogenic on their own, they must be covalently linked to a larger carrier molecule to elicit an immune response. This small molecule, when conjugated, is referred to as a hapten. The design and synthesis of this hapten are pivotal to the success of the immunoassay, directly influencing the affinity and specificity of the resulting antibodies.

Principles of Hapten Design

The fundamental principle of hapten design is to create a molecule that, when conjugated to a carrier protein, will elicit an antibody response that is highly specific to the original, unconjugated small molecule. Key considerations in hapten design include:

-

Preservation of Key Epitopes: The structural features of the small molecule that will be recognized by the antibody (the epitope) should be preserved in the hapten design. The point of attachment of the linker arm to the small molecule is therefore critical and should be at a position that is distal to the main antigenic determinants.

-

Linker Arm (Spacer): A spacer arm is typically introduced between the hapten and the carrier protein to minimize steric hindrance and allow for optimal presentation of the hapten to the immune system. The length and chemical nature of the linker can significantly impact the immunogenicity of the conjugate and the affinity of the resulting antibodies.

-

Functional Groups for Conjugation: The hapten must possess a reactive functional group that allows for covalent linkage to the carrier protein. Common functional groups include carboxylic acids, amines, hydroxyls, and thiols. If the target small molecule does not have a suitable functional group, one must be introduced through chemical modification.

Hapten Synthesis Strategies

The synthesis of a hapten typically involves the modification of the target small molecule to introduce a linker with a terminal functional group. The choice of synthetic route depends on the chemical structure of the target molecule.

Introduction of a Carboxylic Acid Group

A common strategy is to introduce a carboxylic acid group, which can then be activated to react with amine groups on the carrier protein. This can be achieved through various organic reactions, such as etherification, esterification, or acylation.

Introduction of an Amine Group

Alternatively, an amine group can be introduced, which can be coupled to carboxyl groups on the carrier protein. This is often achieved through reduction of a nitro group or reductive amination.

Bifunctional Haptens

Bifunctional haptens contain two different reactive groups, allowing for directional coupling to different molecules. This can be useful for developing more complex immunoassay formats.

Conjugation of Haptens to Carrier Proteins

Once the hapten has been synthesized, it is conjugated to a carrier protein. Common carrier proteins include Bovine Serum Albumin (BSA), Keyhole Limpet Hemocyanin (KLH), and Ovalbumin (OVA). The choice of carrier protein can influence the immunogenicity of the conjugate.

Several conjugation methods are commonly employed:

-

Carbodiimide Chemistry: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that facilitates the formation of an amide bond between a carboxyl group on the hapten and an amine group on the carrier protein. N-hydroxysuccinimide (NHS) is often used in conjunction with EDC to improve the efficiency of the reaction.

-

Active Ester Method: The carboxyl group on the hapten can be pre-activated as an N-hydroxysuccinimide (NHS) ester, which then reacts with amine groups on the carrier protein.

-

Maleimide Chemistry: For haptens containing a thiol group, a maleimide-activated carrier protein can be used to form a stable thioether bond.

The molar ratio of hapten to carrier protein in the conjugate is a critical parameter that needs to be optimized to achieve a robust immune response. This ratio can be determined using techniques such as matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.[1]

Characterization of Hapten-Protein Conjugates

Thorough characterization of the hapten-protein conjugate is essential to ensure the quality and reproducibility of the subsequent immunoassay. Characterization methods include:

-

UV-Vis Spectroscopy: To confirm the conjugation by observing changes in the absorption spectrum.

-

MALDI-TOF Mass Spectrometry: To determine the hapten-to-carrier protein molar ratio.[1]

-

Gel Electrophoresis: To confirm the increase in molecular weight of the carrier protein after conjugation.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of haptens for several small molecules of interest.

Synthesis of an Atrazine (B1667683) Hapten

Atrazine is a widely used herbicide that has been identified as an endocrine disruptor. The following protocol describes the synthesis of an atrazine hapten with a carboxylic acid linker.

Protocol:

-

Synthesis of 2-chloro-4-ethylamino-6-isopropy-lamino-1,3,5-triazine (Intermediate SM1): Dissolve melamine (B1676169) (0.92 g, 5.0 mmol) in acetonitrile (B52724) (50 mL). Cool the solution to 0 °C in an ice-water bath. Add an aqueous solution of ethylamine (B1201723) (0.99 mL, 5.0 mmol) and diisopropylethylamine (DIEA) (2.65 mL, 15.0 mmol). Stir the reaction mixture at 0 °C for 4 h and then dry by spin evaporation.

-

Synthesis of Atrazine Hapten: React the intermediate SM1 with 3-aminobutyric acid to obtain the desired hapten.

-

Purification: Purify the hapten using column chromatography.

-

Characterization: Confirm the structure and purity of the hapten using high-performance liquid chromatography (HPLC), high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy.

Synthesis of an Albendazole (B1665689) Hapten

Albendazole is a broad-spectrum anthelmintic drug. The following protocol describes the synthesis of an albendazole hapten.

Protocol:

-

Hapten Synthesis: Dissolve 500 mg of albendazole in 5.0 mL of ethanol (B145695) in a round-bottom flask with a magnetic stirrer. Add 10 mL of hydrochloric acid and heat to 80 °C for 30 min with stirring, monitoring the reaction by thin-layer chromatography.[1]

-

Work-up: After the reaction, adjust the pH of the mixture to 9.0 using a 2 M sodium hydroxide (B78521) solution. Extract the product twice with 30 mL of ethyl acetate.[1]

-

Drying and Purification: Combine the organic phases and dry over anhydrous sodium sulfate. Remove the precipitate and purify the hapten.[1]

-

Characterization: Confirm the structure of the hapten using mass spectrometry.[1]

Conjugation of Hapten to Carrier Protein (BSA) using the Active Ester Method

Protocol:

-

Activation of Hapten: Dissolve 9.2 mg of the albendazole hapten in 1.5 mL of DMF and stir at 200 rpm for 10 min. Add 7.6 mg of carbonyldiimidazole and stir the solution at room temperature (500 rpm) for 3 h to obtain the activated hapten.[1]

-

Conjugation Reaction: Dissolve 50 mg of BSA in 3.5 mL of 0.1 M sodium bicarbonate solution. Add the activated hapten solution dropwise to the BSA solution with stirring. Continue stirring at room temperature for 4 h.[1]

-

Dialysis: Dialyze the conjugate against phosphate-buffered saline (PBS) at 4 °C for 3 days with several changes of buffer to remove unconjugated hapten.

-

Characterization: Determine the hapten-to-protein molar ratio using MALDI-TOF mass spectrometry.[1]

Immunoassay Development and Quantitative Data

The development of a sensitive and specific immunoassay is the ultimate goal of hapten synthesis. The enzyme-linked immunosorbent assay (ELISA) is a commonly used format.

Indirect Competitive ELISA (icELISA) Protocol

-

Coating: Coat a 96-well microplate with the hapten conjugated to a different carrier protein (e.g., OVA) than the one used for immunization (e.g., BSA). Incubate overnight at 4 °C.

-

Washing: Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).

-

Blocking: Block the remaining protein-binding sites on the plate by adding a blocking buffer (e.g., 1% BSA in PBST) and incubating for 1-2 hours at room temperature.

-

Washing: Wash the plate as described above.

-

Competitive Reaction: Add a mixture of the sample (or standard) and a fixed concentration of the antibody to the wells. Incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate as described above.

-

Detection: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody. Incubate for 1 hour at room temperature.

-

Washing: Wash the plate as described above.

-

Substrate Addition: Add a chromogenic substrate for the enzyme (e.g., TMB for HRP).

-

Stopping the Reaction: Stop the color development by adding a stop solution (e.g., 2 M H2SO4).

-

Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

The concentration of the small molecule in the sample is inversely proportional to the signal generated.

Quantitative Data Summary

The following tables summarize key quantitative data from the literature for immunoassays developed using synthesized haptens.

Table 1: Hapten-Protein Conjugation Ratios

| Hapten | Carrier Protein | Conjugation Method | Molar Ratio (Hapten:Protein) | Reference |

| Albendazole | BSA | Carbonyldiimidazole | 8.8:1 | [1] |

| Atrazine | BSA | Active Ester | 60:1 (Immunogen) | |

| Atrazine | OVA | Active Ester | 50:1 (Coating Antigen) | |

| Linezolid | GOD(ae) | Direct Binding | 50:1 | [2] |

| Linezolid | TTd | Cuaac | 50:1 | [2] |

Table 2: Immunoassay Performance Data

| Small Molecule | Immunoassay Format | Antibody Type | IC50 | Limit of Detection (LOD) | Reference |

| Albendazole | ic-ELISA | Monoclonal | 0.20 µg/L (for ABZ) | Not Reported | [1] |

| Atrazine | ic-ELISA | Monoclonal | 1.678 µg/L | Not Reported | |

| Linezolid | dc-ELISA (antigen-coated) | Polyclonal | 11.5–28.3 ng/mL | Not Reported | [2][3] |

| Linezolid | dc-ELISA (antibody-coated) | Polyclonal | 0.48–0.75 ng/mL | Not Reported | [2][3] |

| Zilpaterol (B38607) | ic-ELISA | Monoclonal | 0.31 ng/mL | 0.02 ng/mL | [4] |

| Spiropidion | dc-ELISA | Monoclonal | 0.1 µg/L | Not Reported | [5] |

Signaling Pathways and Experimental Workflows

The detection of small molecules is often crucial for understanding their impact on biological systems. The following diagrams, generated using the DOT language for Graphviz, illustrate relevant signaling pathways affected by some of the small molecules discussed and typical experimental workflows.

Signaling Pathways

Experimental Workflows

Conclusion

The synthesis of haptens is a cornerstone of immunoassay development for small molecule detection. A well-designed hapten is crucial for generating high-affinity and specific antibodies, which are the key reagents in these assays. This guide has provided an in-depth overview of the principles, strategies, and experimental protocols involved in hapten synthesis and its application in immunoassays. By following the methodologies outlined and considering the key design principles, researchers and drug development professionals can successfully develop robust and sensitive immunoassays for a wide range of small molecules, enabling critical advancements in their respective fields. The interplay between organic chemistry, immunology, and analytical biochemistry is essential for the successful implementation of these powerful analytical tools.

References

- 1. Atrazine Acts as an Endocrine Disrupter by Inhibiting cAMP-specific Phosphodiesterase-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Hapten Synthesis, Antibody Generation, and Immunoassay Development for Linezolid Therapeutic Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hapten synthesis and antibody production for the development of a paper immunosensor for lean meat powder zilpaterol - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Navigating Research with Dicamba-propionic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for researchers and scientists interested in utilizing Dicamba-propionic acid in their studies. As a derivative of the well-known synthetic auxin, Dicamba, this compound presents intriguing possibilities for research in plant biology, herbicide development, and potentially other areas of drug discovery. This guide provides an overview of its synthesis, presumed biological activity based on its parent compound, and detailed experimental protocols for its investigation.

Sourcing and Physicochemical Properties of this compound

This compound (CAS 2892008-18-1) is available from several chemical suppliers specializing in research compounds. Researchers should inquire with these suppliers for product specifications, including purity and available analytical data.

Table 1: Suppliers of this compound for Research

| Supplier | Website | Notes |

| MedchemExpress | --INVALID-LINK-- | Provides the compound for research purposes. |

| BLD Pharm | --INVALID-LINK-- | Lists this compound in their catalog. |

| Ambeed | --INVALID-LINK-- | Offers this compound for research applications. |

While specific experimental data for this compound is not extensively published, its properties can be inferred from its parent compound, Dicamba.

Table 2: Physicochemical Properties of Dicamba

| Property | Value | Reference |

| IUPAC Name | 3,6-dichloro-2-methoxybenzoic acid | [1][2] |

| CAS Number | 1918-00-9 | [1][2] |

| Molecular Formula | C₈H₆Cl₂O₃ | [2] |

| Molecular Weight | 221.04 g/mol | [2] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 114-116 °C | [2] |

| Solubility | Low in water; Soluble in ethanol (B145695), acetone | [2] |

Proposed Synthesis of this compound

The proposed two-step synthesis would involve:

-

Formation of the Acid Chloride: Dicamba is first converted to its acid chloride, 3,6-dichloro-2-methoxybenzoyl chloride, typically by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

-

Arndt-Eistert Reaction: The resulting acid chloride is then reacted with diazomethane (B1218177) (CH₂N₂) to form a diazoketone intermediate. This intermediate undergoes a Wolff rearrangement, catalyzed by a metal such as silver oxide (Ag₂O), in the presence of water to yield the final product, this compound.[3][4][5]

Inferred Biological Activity: A Synthetic Auxin

Dicamba is a well-characterized synthetic auxin.[1] It mimics the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated plant growth and, at herbicidal concentrations, plant death. Given the structural similarity, it is highly probable that this compound also functions as a synthetic auxin.

The canonical auxin signaling pathway involves the perception of auxin by the TIR1/AFB family of F-box proteins, which are components of an SCF E3 ubiquitin ligase complex.[1] In the presence of auxin, this complex targets Aux/IAA transcriptional repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of Aux/IAA proteins releases Auxin Response Factors (ARFs), which can then activate the transcription of auxin-responsive genes, leading to various physiological responses.

Experimental Protocols for Assessing Auxin Activity

To investigate the presumed auxin-like activity of this compound, researchers can employ established bioassays. The following are detailed protocols for two common and reliable methods.

Avena Coleoptile Elongation Assay

This classic bioassay measures the ability of a substance to induce cell elongation in oat (Avena sativa) coleoptiles.

Materials:

-

Avena sativa seeds

-

Petri dishes

-

Filter paper

-

1% sucrose (B13894) solution

-

This compound stock solution (dissolved in a suitable solvent like ethanol or DMSO, then diluted)

-

Indole-3-acetic acid (IAA) as a positive control

-

Solvent control

-

Ruler or digital caliper

-

Scalpel or razor blade

-

Incubator or dark room at 25°C

Procedure:

-

Seed Germination: Germinate Avena sativa seeds on moist filter paper in Petri dishes in complete darkness for 3-4 days at 25°C.

-

Coleoptile Sectioning: Under a dim green light, select straight coleoptiles of approximately 2-3 cm in length. Cut 10 mm sections from the region 3-13 mm below the apex.

-

Incubation: Float the coleoptile sections in a Petri dish containing distilled water for 1-2 hours to deplete endogenous auxins.

-

Treatment: Prepare a series of dilutions of this compound in 1% sucrose solution. Also, prepare a positive control (IAA, typically 10⁻⁵ to 10⁻⁷ M) and a solvent control (1% sucrose with the same concentration of the solvent used for the stock solution).

-

Transfer 10-15 coleoptile sections to each Petri dish containing the different treatment solutions.

-

Incubate the Petri dishes in the dark at 25°C for 24-48 hours.

-

Measurement: After incubation, measure the final length of each coleoptile section using a ruler or digital caliper.

-

Data Analysis: Calculate the average elongation for each treatment and compare it to the control groups. Plot a dose-response curve for this compound.

Arabidopsis Root Growth Inhibition Assay

High concentrations of auxins inhibit primary root growth in Arabidopsis thaliana, providing another quantifiable measure of auxin activity.

Materials:

-

Arabidopsis thaliana (Col-0) seeds

-

Murashige and Skoog (MS) agar (B569324) plates (0.5X MS, 1% sucrose, 0.8% agar, pH 5.7)

-

This compound stock solution

-

IAA as a positive control

-

Solvent control

-

Growth chamber (22°C, 16h light/8h dark cycle)

-

Ruler or imaging system with measurement software

Procedure:

-

Seed Sterilization and Plating: Surface sterilize Arabidopsis seeds and sow them on MS agar plates.

-

Stratification and Germination: Stratify the seeds at 4°C for 2-3 days in the dark, then transfer the plates to a growth chamber and orient them vertically.

-

Seedling Transfer: After 4-5 days of growth, select seedlings with primary roots of similar length.

-

Treatment Plates: Prepare MS agar plates supplemented with a range of concentrations of this compound, IAA (positive control), and a solvent control.

-

Transfer the selected seedlings to the treatment plates.

-

Incubation: Return the plates to the growth chamber and continue to grow them vertically for another 3-5 days.

-

Measurement: Mark the position of the root tip at the time of transfer. After the incubation period, measure the length of new root growth from the mark.

-

Data Analysis: Calculate the average root growth for each treatment and express it as a percentage of the solvent control. Plot a dose-response curve.

Conclusion

This compound holds promise as a research tool for scientists in various fields. While specific data on this compound is limited, its close structural relationship to Dicamba provides a strong foundation for predicting its biological activity as a synthetic auxin. The experimental protocols detailed in this guide offer robust methods for characterizing its effects on plant growth and development. As research progresses, a more complete understanding of the unique properties and potential applications of this compound will undoubtedly emerge. Researchers are encouraged to consult with suppliers for the most up-to-date product information and to report their findings to contribute to the collective knowledge of this intriguing compound.

References

A Technical Guide to the Development of Immunoassays for Dicamba Detection

Introduction

Dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid) is a selective herbicide widely utilized for controlling broadleaf weeds in agriculture and non-crop areas.[1][2] Its increased use, particularly with the advent of dicamba-tolerant crops, has led to concerns about off-target drift and potential environmental contamination, necessitating rapid, sensitive, and cost-effective detection methods.[3][4] While traditional analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are accurate, they are often time-consuming and require expensive equipment and highly trained personnel.[5][6] Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a high-throughput and economical alternative for monitoring dicamba residues in various matrices.[5][7]

This technical guide provides a comprehensive literature review of the development of immunoassays for dicamba, focusing on hapten synthesis, antibody production, and assay optimization. It aims to serve as a resource for researchers, scientists, and professionals involved in environmental monitoring and agrochemical analysis.

Hapten Synthesis: The Foundation of Immunoassay Development

Since dicamba is a small molecule, it is non-immunogenic on its own. Therefore, the first critical step in developing an immunoassay is to synthesize a hapten by modifying the dicamba molecule to allow for conjugation to a larger carrier protein, such as bovine serum albumin (BSA) or ovalbumin (OVA).[8] This hapten-protein conjugate can then be used to elicit an immune response and produce antibodies specific to dicamba.

A common strategy for dicamba hapten synthesis involves introducing a linker arm with a terminal functional group, such as a carboxyl or aldehyde group, that can be covalently bound to the amino groups of the carrier protein. One study reported the synthesis of three novel dicamba haptens featuring an aldehyde group, which were then conjugated to carrier proteins via a reductive-amination procedure.[8][9][10]

Experimental Protocol: Synthesis of Dicamba Haptens with an Aldehyde Group

-

General Procedure: All chemical reactions are typically carried out under a dry nitrogen atmosphere. Analytical grade chemicals and reagents are used without further purification unless specified. Progress of the reactions is monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.[8]

-

Purification: Flash chromatography on silica gel is commonly employed for the purification of the synthesized haptens.[8]

-

Characterization: The structure of the synthesized haptens is confirmed using nuclear magnetic resonance (NMR) spectroscopy.[8]

Caption: General workflow for dicamba hapten synthesis and immunogen preparation.

Antibody Production and Characterization

The immunogen (dicamba-protein conjugate) is used to immunize animals, typically rabbits for polyclonal antibodies or mice for monoclonal antibodies, to generate an antibody response. More recently, nanobodies (single-domain antibodies) have also been developed for dicamba detection by immunizing camels.[11]

Experimental Protocol: Polyclonal Antibody Production

-

Immunization: Rabbits are immunized with the dicamba-protein conjugate, typically mixed with an adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for booster shots) to enhance the immune response.

-

Titer Determination: The antibody titer in the rabbit serum is monitored periodically by indirect ELISA.

-

Antibody Purification: Once a high titer is achieved, the polyclonal antibodies are purified from the serum, for instance, using protein G affinity chromatography.[6]

References

- 1. Synthetic process of herbicide dicamba - Eureka | Patsnap [eureka.patsnap.com]

- 2. epa.gov [epa.gov]

- 3. nwf.org [nwf.org]

- 4. Decoding Dicamba / Auburn University College of Agriculture [agriculture.auburn.edu]

- 5. Development of an enzyme-linked immunosorbent assay for the detection of dicamba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. On-spot quantitative analysis of Dicamba in field waters using a lateral flow immunochromatographic strip with smartphone imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Hapten Synthesis, Antibody Development, and a Highly Sensitive Indirect Competitive Chemiluminescent Enzyme Immunoassay for Detection of Dicamba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Hapten Synthesis, Antibody Development, and a Highly Sensitive Indirect Competitive Chemiluminescent Enzyme Immunoassay for Detection of Dicamba. | Semantic Scholar [semanticscholar.org]

- 11. Establishment of an indirect competitive immunoassay for the detection of dicamba based on a highly specific nanobody [escholarship.org]

Methodological & Application

Application Notes and Protocols: Synthesis of Dicamba-Propionic Acid Hapten for Immunoassay Development

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of a Dicamba-propionic acid hapten. Haptens are small molecules that elicit an immune response only when attached to a large carrier, such as a protein. The synthesis of this hapten is a crucial first step in the development of immunoassays for the detection and quantification of the widely used herbicide Dicamba. The described protocol is based on established principles of hapten synthesis for small molecules and pesticides.[1][2][3][4]

Introduction

Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a broad-spectrum herbicide used to control annual and perennial broadleaf weeds.[5] Monitoring its presence in environmental and food samples is of significant importance. Immunoassays offer a rapid, sensitive, and cost-effective method for such monitoring. The development of a specific and sensitive immunoassay relies on the production of antibodies that can recognize the target analyte. To achieve this, a hapten that mimics the structure of Dicamba while providing a functional group for conjugation to a carrier protein is required.

Direct conjugation of Dicamba's native carboxylic acid group to a carrier protein is a straightforward approach; however, it can sometimes lead to the production of antibodies with lower sensitivity, as the key recognition epitope is masked by the linkage.[5] To circumvent this, the synthesis of a Dicamba derivative with a linker arm, such as propionic acid, attached at a position distal to the primary functional groups, is a preferred strategy. This application note details a plausible synthetic route for a this compound hapten, designed to present the key structural features of Dicamba to the immune system effectively.

Experimental Protocols

This section outlines the detailed methodology for the synthesis of the this compound hapten.

Materials and Reagents

-

Dicamba (3,6-dichloro-2-methoxybenzoic acid)

-

Boron tribromide (BBr₃)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Ethyl 3-bromopropionate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)[5]

-

N-Hydroxysuccinimide (NHS)[5]

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (B1210297) (EtOAc)

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Silica (B1680970) gel for column chromatography

Synthesis Workflow

The synthesis of the this compound hapten involves a three-step process:

-

Demethylation of Dicamba: The methoxy (B1213986) group of Dicamba is demethylated to yield a hydroxyl group.

-

Alkylation with Ethyl 3-bromopropionate: A propionic acid linker is introduced by alkylating the newly formed hydroxyl group.

-

Hydrolysis of the Ester: The ethyl ester of the propionic acid linker is hydrolyzed to the free carboxylic acid, yielding the final hapten.

Step 1: Synthesis of 3,6-dichloro-2-hydroxybenzoic acid (Demethylated Dicamba)

-

Dissolve Dicamba (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of boron tribromide (1.2 eq) in anhydrous DCM to the cooled Dicamba solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain 3,6-dichloro-2-hydroxybenzoic acid.

Step 2: Synthesis of 3-(2-carboxy-3,6-dichlorophenoxy)propanoic acid ethyl ester

-

To a solution of 3,6-dichloro-2-hydroxybenzoic acid (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.5 eq).

-

Add ethyl 3-bromopropionate (1.5 eq) to the mixture.

-

Reflux the reaction mixture for 8-12 hours, monitoring the progress by TLC.

-

After completion, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield the crude product.

-

Purify by silica gel column chromatography.

Step 3: Synthesis of 3-(2-carboxy-3,6-dichlorophenoxy)propanoic acid (this compound hapten)

-

Dissolve the purified ethyl ester from Step 2 (1.0 eq) in a mixture of ethanol (B145695) and water.

-

Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours.

-

Monitor the hydrolysis by TLC.

-

Upon completion, remove the ethanol under reduced pressure.

-

Acidify the aqueous solution to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the final this compound hapten.

Data Presentation

| Step | Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC) |

| 1 | 3,6-dichloro-2-hydroxybenzoic acid | 207.01 | 85-95 | >95% |

| 2 | 3-(2-carboxy-3,6-dichlorophenoxy)propanoic acid ethyl ester | 307.12 | 70-85 | >98% |

| 3 | 3-(2-carboxy-3,6-dichlorophenoxy)propanoic acid | 279.06 | 90-98 | >99% |

Hapten Conjugation to Carrier Protein

The synthesized this compound hapten can be conjugated to a carrier protein, such as Bovine Serum Albumin (BSA) or Ovalbumin (OVA), for immunization and to a different carrier protein for use in the immunoassay. The active ester method using DCC and NHS is a common and effective procedure for this conjugation.[5]

Protocol for Conjugation:

-

Dissolve the this compound hapten (1.0 eq), N-hydroxysuccinimide (NHS, 1.2 eq), and N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) in anhydrous DMF.[5]

-

Stir the mixture at room temperature for 4-6 hours to form the NHS-activated ester.

-

Centrifuge the mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Slowly add the supernatant containing the activated hapten to a solution of the carrier protein (e.g., BSA) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Stir the reaction mixture gently at 4 °C for 18-24 hours.

-

Purify the resulting conjugate by dialysis against the same buffer to remove unconjugated hapten and other small molecules.

-

Characterize the conjugate by determining the hapten-to-protein molar ratio using methods such as UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.

Visualizations

Caption: Synthesis workflow for this compound hapten.

Caption: Workflow for hapten-protein conjugation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Syntheses of haptens containing dioxaphosphorinan methoxyacetic acid linker arms for the production of antibodies to organophosphate pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scitechnol.com [scitechnol.com]

- 5. Hapten Synthesis, Antibody Development, and a Highly Sensitive Indirect Competitive Chemiluminescent Enzyme Immunoassay for Detection of Dicamba - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Dicamba-Propionic Acid Conjugation to BSA and OVA

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of haptens, small molecules that can elicit an immune response only when attached to a large carrier, to proteins is a critical step in the development of immunoassays for detecting and quantifying these haptens. Dicamba, a widely used herbicide, can be modified to Dicamba-propionic acid to introduce a carboxylic acid handle, facilitating its conjugation to carrier proteins like Bovine Serum Albumin (BSA) and Ovalbumin (OVA). This document provides detailed protocols for the conjugation of this compound to BSA and OVA using the carbodiimide (B86325) crosslinker chemistry (EDC/NHS), along with methods for characterizing the resulting conjugates. These conjugates are essential reagents for producing antibodies against Dicamba and for developing various immunoassay formats, such as ELISA.

Data Presentation

Table 1: Physicochemical Properties of Reactants

| Compound | Molecular Weight ( g/mol ) | Key Functional Group for Conjugation |

| This compound | ~279.1 | Carboxylic acid (-COOH) |

| Bovine Serum Albumin (BSA) | ~66,500 | Primary amines (-NH2 from Lysine residues) |

| Ovalbumin (OVA) | ~45,000 | Primary amines (-NH2 from Lysine residues) |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 191.7 | Carbodiimide |

| NHS (N-hydroxysuccinimide) | 115.09 | N-hydroxysuccinimide |

Table 2: Recommended Molar Ratios for Conjugation Reactions

| Reactants | Molar Ratio (Hapten:Carrier:EDC:NHS) | Purpose |

| This compound : BSA | 20:1:40:40 | Immunogen preparation |

| This compound : OVA | 15:1:30:30 | Coating antigen preparation |

Note: These ratios are starting points and should be optimized for specific applications. The hapten-to-carrier ratio can be varied to achieve the desired degree of substitution.

Table 3: Example Characterization Data of Dicamba-Protein Conjugates

| Conjugate | Method of Characterization | Parameter Measured | Typical Value |

| Dicamba-BSA | UV-Vis Spectroscopy | Molar Coupling Ratio | 10-20 moles of hapten per mole of BSA |

| Dicamba-OVA | UV-Vis Spectroscopy | Molar Coupling Ratio | 5-15 moles of hapten per mole of OVA |

| Dicamba-BSA / Dicamba-OVA | SDS-PAGE | Apparent Molecular Weight | Increase in MW compared to unconjugated protein |

Experimental Protocols

Protocol 1: Conjugation of this compound to BSA using EDC/NHS Chemistry

This protocol describes the covalent coupling of the carboxyl group of this compound to the primary amine groups of BSA.

Materials:

-

This compound

-

Bovine Serum Albumin (BSA)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-